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2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

Electrochemiluminescence DNA biosensor Light-switch complex

Bis(2-pyridin-2-ylpyridine);quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) (CAS 188626-94-0 / 87564-74-7 as the dichloride salt 1421487-24-2) corresponds to the well-characterized ruthenium(II) polypyridyl complex [Ru(bpy)₂(dppz)]²⁺ (bpy = 2,2′-bipyridine; dppz = dipyrido[3,2-a:2′,3′-c]phenazine). First reported in 1990 by Friedman, Chambron, Sauvage, Turro, and Barton, this complex is renowned as the prototypical DNA ‘molecular light-switch’ — essentially non-emissive in aqueous solution (~0.04 quantum yield relative to [Ru(bpy)₃]²⁺) but exhibiting intense luminescence upon intercalation into double-helical DNA.

Molecular Formula C38H26N8Ru+2
Molecular Weight 695.7 g/mol
Cat. No. B12301280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
Molecular FormulaC38H26N8Ru+2
Molecular Weight695.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]
InChIInChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2
InChIKeyYVXNAGNLAPDXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2′-bipyridyl)(dipyrido[3,2-a:2′,3′-c]phenazine)ruthenium(II) [Ru(bpy)₂(dppz)]²⁺ — The DNA Light-Switch Complex: Procurement & Differentiation Guide


Bis(2-pyridin-2-ylpyridine);quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) (CAS 188626-94-0 / 87564-74-7 as the dichloride salt 1421487-24-2) corresponds to the well-characterized ruthenium(II) polypyridyl complex [Ru(bpy)₂(dppz)]²⁺ (bpy = 2,2′-bipyridine; dppz = dipyrido[3,2-a:2′,3′-c]phenazine) [1] [2]. First reported in 1990 by Friedman, Chambron, Sauvage, Turro, and Barton, this complex is renowned as the prototypical DNA ‘molecular light-switch’ — essentially non-emissive in aqueous solution (~0.04 quantum yield relative to [Ru(bpy)₃]²⁺) but exhibiting intense luminescence upon intercalation into double-helical DNA [1]. Its core differentiation arises from the extended planar dppz ligand, which provides DNA intercalation capacity and triggers the solvent-dependent light-switch phenomenon, making it fundamentally distinct from non-intercalative polypyridyl ruthenium standards such as [Ru(bpy)₃]²⁺.

Why In-Class Ru(II) Polypyridyl DNA Intercalators Cannot Be Freely Substituted for [Ru(bpy)₂(dppz)]²⁺


Although numerous Ru(II) polypyridyl complexes bearing extended aromatic ligands (dppz, dppn, dppx, dpqp, etc.) have been synthesized and are routinely compared in reviews [1], their key performance parameters — DNA binding affinity, luminescence on/off ratio, excited-state lifetime, DNA defect selectivity, and electrochemiluminescence switching amplitude — diverge substantially depending on the ancillary ligand set (bpy vs. phen vs. tap) and the electronic structure of the intercalating ligand [2]. Generic substitution based solely on the presence of a ‘dppz-like’ ligand ignores the documented quantitative differences in binding constants (spanning over an order of magnitude), mismatch detection luminescence differential (1.5–3-fold for DNA vs. 5.8-fold for RNA), and ECL enhancement (~1,000-fold vs. negligible) that directly determine suitability for specific nucleic acid sensing, mismatch probing, or ECL-based detection applications.

[Ru(bpy)₂(dppz)]²⁺ Product-Specific Quantitative Evidence: Head-to-Head Data vs. Closest Analogs


Electrochemiluminescence (ECL) Light-Switch Amplitude: [Ru(bpy)₂(dppz)]²⁺ vs. [Ru(bpy)₃]²⁺

[Ru(bpy)₂(dppz)]²⁺ exhibits a nearly silent ECL signal in aqueous solution that increases by a factor of ~1,000 upon intercalation into double-stranded DNA (herring sperm DNA), accompanied by a calculated equilibrium binding constant K = 1.35 × 10⁶ M⁻¹ and a binding-site size s = 0.88 base pair [1]. In contrast, the classic ECL luminophore [Ru(bpy)₃]²⁺ displays strong inherent ECL without a DNA-dependent on/off switch and does not possess the same intercalation-driven shielding mechanism [1]. This ~1,000-fold on/off amplitude represents a functional differentiation that is central to their respective roles.

Electrochemiluminescence DNA biosensor Light-switch complex

DNA Binding Affinity: [Ru(bpy)₂(dppz)]²⁺ vs. [Ru(bpy)₂(dppx)]²⁺ via Single-Molecule Force Spectroscopy

Atomic force microscopy (AFM) studies demonstrate that [Ru(bpy)₂(dppz)]²⁺ and its methylated analog [Ru(bpy)₂(dppx)]²⁺ (dppx = 7,8-dimethyldipyridophenazine) exhibit equivalent binding constants of Kb = 1.5 × 10⁵ M⁻¹ under identical conditions [1]. However, optical tweezers measurements on the phen analog [Ru(phen)₂(dppz)]²⁺ reveal a substantially higher affinity of Kb = 3.2 × 10⁶ M⁻¹ [1]. This quantitative difference in binding affinity indicates that the ancillary ligand (bpy vs. phen) critically governs DNA intercalation strength beyond the dppz scaffold alone.

DNA intercalation Single-molecule biophysics Binding constant

Excited-State Lifetime in Aprotic Solvent: [Ru(bpy)₂(dppz)]²⁺ vs. [Ru(phen)₂(dppz)]²⁺ and [Ru(bpy)₃]²⁺

In deaerated acetonitrile, [Ru(bpy)₂(dppz)]²⁺ displays an emission maximum λem = 631 nm with a corresponding excited-state lifetime τ = 750 ns [1]. Under identical solvent conditions, the phen analog [Ru(phen)₂(dppz)]²⁺ emits at a slightly blue-shifted λem = 607 nm with a shorter lifetime τ = 663 ns, while [Ru(bpy)₃]²⁺ shows λem = 620 nm with the longest lifetime τ = 855 ns [1]. Most critically, [Ru(bpy)₂(dppz)]²⁺ becomes non-emissive in water (no detectable τ reported), whereas [Ru(bpy)₃]²⁺ retains a substantial τ = 630 ns in deaerated H₂O. This differential aqueous quenching behavior constitutes the photophysical basis of the DNA light-switch effect.

Photophysics Excited-state lifetime MLCT emission

RNA Mismatch Luminescence Differential: [Ru(bpy)₂(dppz)]²⁺ vs. DNA Mismatch Response

[Ru(bpy)₂(dppz)]²⁺ exhibits a luminescence differential of 5.8-fold between CA-mismatched and fully matched duplex RNA, compared to only 1.5–3-fold luminescence enhancement typically observed for DNA mismatches under comparable conditions [1]. This substantially larger RNA mismatch differential arises from the weak binding of [Ru(bpy)₂(dppz)]²⁺ to well-matched A-form RNA duplexes, resulting in a lower background signal, whereas intercalative binding to matched B-form DNA produces a higher baseline luminescence that compresses the mismatch-to-match ratio [1].

RNA mismatch detection Luminescence probe Metalloinsertion

Structural Basis of Mismatch Recognition: Canted Intercalation of [Ru(bpy)₂(dppz)]²⁺ at AA Mismatch Sites

High-resolution X-ray crystallography (1.85 Å) reveals that Δ-[Ru(bpy)₂(dppz)]²⁺ binds to an AA mismatch site (PDB ID 4E1U) via a canted intercalation geometry, with both mismatched adenine bases flipped out and stacking onto the ancillary bpy ligands of the complex [1]. In contrast, [Ru(phen)₂(dppz)]²⁺ preferentially adopts a symmetrical intercalation mode at normal 5′-TA-3′ steps and binds at terminal duplex positions with base flipping (PDB ID 5LFW) [2]. The canted intercalation mode of [Ru(bpy)₂(dppz)]²⁺ at mismatches is directed by steric interactions between the bpy ligands and the guanine NH₂ group, providing a structurally validated mechanism for its mismatch-selective luminescence enhancement [1].

X-ray crystallography DNA mismatch recognition Canted intercalation

LUMO Energy and Redox Differentiation: [Ru(bpy)₂(dppz)]²⁺ vs. [Ru(bpy)₂(dpqp)]²⁺

Electrochemical measurements and DFT calculations establish that the LUMO of [Ru(bpy)₂(dpqp)]²⁺ (dpqp = pyrazino[2′,3′:5,6]pyrazino[2,3-f][1,10]phenanthroline) is localized on the distal portion of the dpqp ligand and lies at a lower energy than the dppz-based LUMO of [Ru(bpy)₂(dppz)]²⁺ [1]. This lower-lying LUMO, combined with a relatively long-lived triplet MLCT excited state in aqueous solution, results in more efficient DNA photocleavage by [Ru(bpy)₂(dpqp)]²⁺ compared to [Ru(bpy)₂(dppz)]²⁺ [1]. Notably, [Ru(bpy)₂(dpqp)]²⁺ is intensely luminescent in water at room temperature, in sharp contrast to [Ru(bpy)₂(dppz)]²⁺ which is non-emissive under the same conditions [1]. This property profile makes [Ru(bpy)₂(dpqp)]²⁺ a superior photocleavage agent, whereas [Ru(bpy)₂(dppz)]²⁺ retains the essential light-switch property lacking in the dpqp analog.

Electrochemistry LUMO energy DNA photocleavage

Application Scenarios Where [Ru(bpy)₂(dppz)]²⁺ Provides Quantifiable Advantage Over Analogs


Label-Free Electrochemiluminescence (ECL) Nucleic Acid Detection and Aptasensor Platforms

[Ru(bpy)₂(dppz)]²⁺ enables label-free, wash-free ECL-based DNA and ATP detection with a ~1,000-fold signal-on response upon DNA intercalation, achieving a detection limit of 100 nM for ATP (S/N = 3) in a linear range of 0–1 μM [1]. The ECL switching mechanism relies on shielding of the dppz phenazine nitrogens from solvent quenching upon intercalation, a feature not available with the standard ECL luminophore [Ru(bpy)₃]²⁺ [1]. This scenario is uniquely served by [Ru(bpy)₂(dppz)]²⁺ and cannot be replicated by non-intercalating or always-emissive analogs.

Luminescent Probing of RNA Base Mismatches and Abasic Sites

The 5.8-fold luminescence enhancement of [Ru(bpy)₂(dppz)]²⁺ upon binding to a single CA mismatch in duplex RNA — compared to only 1.5–3-fold for DNA mismatches — makes it a particularly sensitive probe for RNA quality control, mismatch repair deficiency screening, and RNA structural analysis [1]. The weak background binding to matched A-form RNA further amplifies the signal-to-background ratio. Analogs such as [Ru(phen)₂(dppz)]²⁺ show different binding selectivity profiles and may not provide the same RNA mismatch discrimination [1].

Structural Biology and Single-Molecule DNA Mechanics Studies

The well-characterized canted intercalation binding mode of [Ru(bpy)₂(dppz)]²⁺ at DNA mismatches, validated by high-resolution X-ray crystallography (PDB 4E1U, 1.85 Å), supports its use as a site-specific structural probe in DNA damage and repair studies [1]. Single-molecule optical tweezers experiments demonstrate that [Ru(bpy)₂(dppz)]²⁺ intercalation produces distinct DNA stretching signatures that can be distinguished from groove-binding complexes like [Ru(bpy)₃]²⁺, enabling mechanistic dissection of small-molecule–DNA interactions [2].

Photophysical Reference Standard for Solvent-Dependent Excited-State Dynamics Research

With a well-established excited-state lifetime of τ = 750 ns in deaerated acetonitrile and complete quenching in water, [Ru(bpy)₂(dppz)]²⁺ serves as a benchmark compound for studying the light-switch mechanism involving dynamic equilibrium between bright (³MLCT_bpy-like) and dark (³MLCT_phz-like) excited states [1]. Its photophysical parameters are extensively tabulated against [Ru(phen)₂(dppz)]²⁺ (τ = 663 ns), [Ru(bpy)₃]²⁺ (τ = 855 ns), and other analogs, making it an indispensable reference for validating computational models of MLCT excited-state dynamics [2].

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